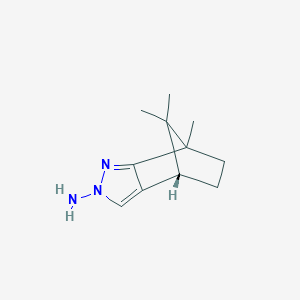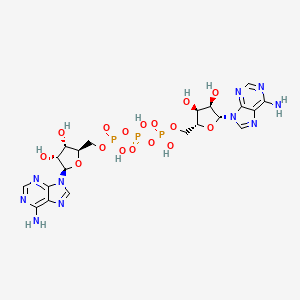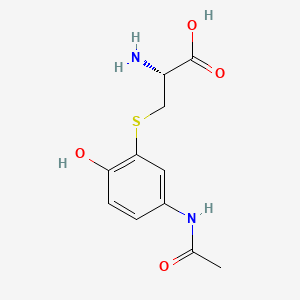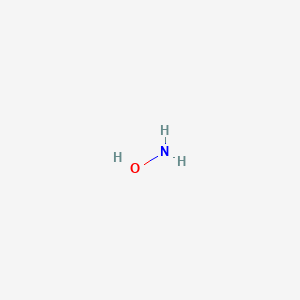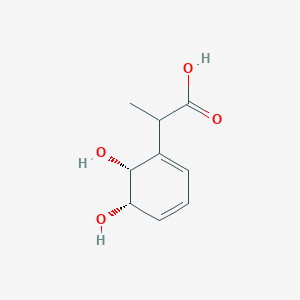
cis-3-(1-Carboxy-ethyl)-3,5-cyclo-hexadiene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cis-3-(1-Carboxy-ethyl)-3,5-cyclo-hexadiene-1,2-diol is an organic hydroxy compound and a cyclohexadienediol.
Wissenschaftliche Forschungsanwendungen
Catalysis and Chemical Synthesis:
- Henrici-Olivé and Olivé (1972) discussed a catalytic system using CoCl2 that shows high selectivity for the production of cis-1,4-hexadiene from butadiene and ethylene, underlining its significance in chemical synthesis (Henrici-Olivé & Olivé, 1972).
- Kabir et al. (2010) highlighted the use of cis-1,2-Cyclohexanediol as an effective ligand in a Cu-catalytic system, enhancing the synthesis of various sulfides, which are important in biological applications (Kabir et al., 2010).
Molecular Recognition and Interaction:
- Kikuchi et al. (1991) explored the molecular recognition aspects of cyclohexanediols, including cis-1,2-Cyclohexanediol, in hydrogen-bonded complexes, which is crucial for understanding molecular interactions (Kikuchi et al., 1991).
Polymerization and Material Science:
- Kim et al. (2000) studied the cyclopolymerization of 1,5-hexadiene, emphasizing the role of different catalysts in affecting the properties and microstructure of the resultant polymers (Kim et al., 2000).
- Lal and Hanlon (1979) investigated the homopolymerization of cis-1,4-hexadiene, exploring the unique properties of the resulting polymers for potential applications in rubber and materials science (Lal & Hanlon, 1979).
Environmental Applications:
- Wubbolts and Timmis (1990) described the biotransformation of substituted benzoates into cis-diols using bacterial recombinants, a process important for environmental biodegradation (Wubbolts & Timmis, 1990).
Eigenschaften
Molekularformel |
C9H12O4 |
|---|---|
Molekulargewicht |
184.19 g/mol |
IUPAC-Name |
2-[(5S,6R)-5,6-dihydroxycyclohexa-1,3-dien-1-yl]propanoic acid |
InChI |
InChI=1S/C9H12O4/c1-5(9(12)13)6-3-2-4-7(10)8(6)11/h2-5,7-8,10-11H,1H3,(H,12,13)/t5?,7-,8+/m0/s1 |
InChI-Schlüssel |
VVVNXNZZTJUXDV-AKHXFSBVSA-N |
Isomerische SMILES |
CC(C1=CC=C[C@@H]([C@@H]1O)O)C(=O)O |
SMILES |
CC(C1=CC=CC(C1O)O)C(=O)O |
Kanonische SMILES |
CC(C1=CC=CC(C1O)O)C(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(3R,21S,22S)-16-ethenyl-11-ethyl-12-(hydroxymethylidene)-3-methoxycarbonyl-17,21,26-trimethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5(26),6,8,10,13(25),14,16,18(24),19-decaen-22-yl]propanoic acid](/img/structure/B1203875.png)
![2,2,6,6-Tetramethyl-1-azabicyclo[2.2.2]octane](/img/structure/B1203876.png)

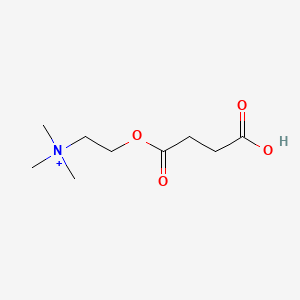
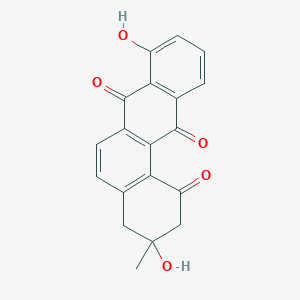
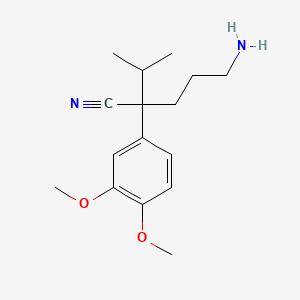
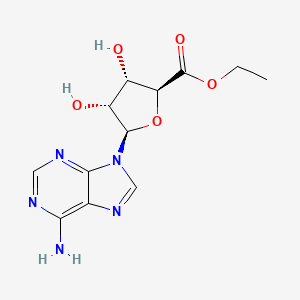

![1-[3-(4-Chlorophenyl)propyl]piperazine](/img/structure/B1203885.png)
